Urea, N-(5-chloro-2,4-dimethoxyphenyl)-N'-(2-methoxy-5-pyrimidinyl)-
Overview
Description
Urea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-methoxy-5-pyrimidinyl)- is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. The unique structural features of this compound, such as the presence of chloro, methoxy, and pyrimidinyl groups, contribute to its distinct chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate. For this specific compound, the synthetic route may involve the following steps:
Preparation of the amine precursor: The amine precursor, 5-chloro-2,4-dimethoxyaniline, can be synthesized through the nitration of 2,4-dimethoxychlorobenzene followed by reduction.
Preparation of the isocyanate precursor: The isocyanate precursor, 2-methoxy-5-pyrimidinyl isocyanate, can be synthesized through the reaction of 2-methoxy-5-pyrimidinylamine with phosgene.
Formation of the urea derivative: The final step involves the reaction of the amine precursor with the isocyanate precursor under controlled conditions to form the desired urea derivative.
Industrial Production Methods
Industrial production of urea derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification steps: Including crystallization, filtration, and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Urea derivatives can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: May lead to the formation of corresponding nitro or hydroxyl derivatives.
Reduction: May result in the formation of amine derivatives.
Substitution: May yield various substituted urea derivatives.
Scientific Research Applications
Urea derivatives, including this compound, have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for their potential therapeutic applications, including as enzyme inhibitors and drug candidates.
Industry: Utilized in the production of polymers, resins, and other materials.
Mechanism of Action
The mechanism of action of urea derivatives depends on their specific molecular targets and pathways. For example:
Enzyme Inhibition: Urea derivatives can act as inhibitors of various enzymes by binding to their active sites and blocking substrate access.
Receptor Binding: Some urea derivatives can bind to specific receptors, modulating their activity and triggering downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Urea, N-(4-chlorophenyl)-N’-(2-methoxyphenyl)-: Similar structure with different substitution patterns.
Urea, N-(3,4-dimethoxyphenyl)-N’-(2-pyrimidinyl)-: Similar structure with different substitution patterns.
Uniqueness
The uniqueness of Urea, N-(5-chloro-2,4-dimethoxyphenyl)-N’-(2-methoxy-5-pyrimidinyl)- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other urea derivatives.
Properties
IUPAC Name |
1-(5-chloro-2,4-dimethoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN4O4/c1-21-11-5-12(22-2)10(4-9(11)15)19-13(20)18-8-6-16-14(23-3)17-7-8/h4-7H,1-3H3,(H2,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCNRKPUWORQFAB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)NC2=CN=C(N=C2)OC)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301158778 | |
Record name | Urea, N-(5-chloro-2,4-dimethoxyphenyl)-N′-(2-methoxy-5-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301158778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1396766-76-9 | |
Record name | Urea, N-(5-chloro-2,4-dimethoxyphenyl)-N′-(2-methoxy-5-pyrimidinyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1396766-76-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urea, N-(5-chloro-2,4-dimethoxyphenyl)-N′-(2-methoxy-5-pyrimidinyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301158778 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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